2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one
Description
2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a piperidine group at the 6-position. This pyridazine moiety is linked via a piperazine spacer to a butan-1-one chain terminated by a phenyl group.
Properties
IUPAC Name |
2-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-2-20(19-9-5-3-6-10-19)23(29)28-17-15-27(16-18-28)22-12-11-21(24-25-22)26-13-7-4-8-14-26/h3,5-6,9-12,20H,2,4,7-8,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTFJLCTYKWWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as P4B, is the Cellulose Synthase Complex (CSC) . The CSC is responsible for the synthesis of cellulose, the most abundant biopolymer on Earth and a major component of plant cell walls. The CSC is assembled in the Golgi apparatus and trafficked to the cell surface.
Mode of Action
P4B exhibits a unique mode of action compared with previously known cellulose biosynthesis inhibitors (CBIs). Instead, P4B reduces the delivery rate of CSCs to the plasma membrane, leading to a decrease in their density at the cell surface without causing accumulation in Golgi-derived vesicles. This suggests a novel mechanism of action.
Biochemical Pathways
The affected pathway is the cellulose biosynthesis pathway . P4B reduces crystalline cellulose content by 40% to 50%, comparable with the well-known CBI isoxaben. This reduction in cellulose content can have significant downstream effects on plant growth and development, as cellulose is a critical structural component of plant cell walls.
Pharmacokinetics
As P4B affects the delivery rate of CSCs to the plasma membrane, it likely has good cell membrane permeability
Result of Action
The primary result of P4B’s action is a strong inhibition of seedling growth. This is due to its effect on reducing the content of crystalline cellulose, a critical structural component of plant cell walls. A mutant resistant to the growth inhibition and cellulose reduction caused by P4B has been identified, suggesting that genetic factors can influence the compound’s effects.
Biological Activity
2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one, commonly referred to as P4B, is a synthetic organic compound known for its role as a cellulose biosynthesis inhibitor (CBI). This compound has been the subject of various studies focusing on its biological activity, particularly its effects on plant growth and potential applications in agricultural biotechnology.
Chemical Structure and Properties
The molecular formula of P4B is with a molecular weight of approximately 393.525 g/mol. The structure includes multiple functional groups, such as phenyl, piperidinyl, and pyridazinyl moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.525 g/mol |
| CAS Number | 898434-63-4 |
P4B functions primarily by inhibiting cellulose synthase activity, which is crucial for cellulose production in plants. This inhibition disrupts the synthesis of cellulose, a vital component of plant cell walls, leading to impaired growth and development in Arabidopsis thaliana, a model organism used in plant biology research. Experimental evidence indicates that mutations in the cellulose synthase gene CESA3 can bypass the inhibitory effects of P4B, confirming its mechanism of action.
Inhibition of Cellulose Biosynthesis
P4B was identified through a screening process aimed at discovering novel compounds that inhibit seedling growth in Arabidopsis thaliana. The compound's classification as a CBI highlights its potential utility in agricultural applications where control over plant growth is desired.
Antimicrobial Activity
While primarily recognized for its role in cellulose biosynthesis inhibition, P4B's structural analogs have been explored for their antimicrobial properties. Studies on related compounds have indicated potential activity against various pathogens, although specific data on P4B's antimicrobial effects remain limited.
Case Studies and Research Findings
- Cellulose Biosynthesis Inhibition : In studies involving Arabidopsis thaliana, P4B demonstrated significant inhibition of seedling growth, correlating with reduced cellulose levels in treated plants. This effect underscores its potential as a tool for investigating cellulose biosynthesis pathways.
- Synthesis and Characterization : The synthesis of P4B involves several steps, including the formation of piperazine and pyridazine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity.
- Computational Studies : Computational chemistry methods have been utilized to analyze the three-dimensional conformation of P4B, predicting its interactions with biological targets relevant to cellulose synthesis.
Comparison with Similar Compounds
Pyridazine vs. Pyrido-Pyrimidinone
The target compound’s pyridazine core (a six-membered ring with two adjacent nitrogen atoms) contrasts with pyrido[1,2-a]pyrimidin-4-one derivatives listed in (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) . The latter features a fused bicyclic system with a pyrimidinone ring, which introduces a ketone group and extended aromaticity.
Thieno-Pyrimidine Derivatives
describes a thieno[3,2-d]pyrimidine derivative (6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine), where the sulfur-containing thiophene ring replaces pyridazine . Thieno-pyrimidines exhibit distinct electronic profiles due to sulfur’s polarizability, which may enhance metabolic stability or modulate solubility.
Substituent Analysis
Piperazine/Piperidine Modifications
- Target Compound : Features a piperidine-substituted pyridazine and a piperazine spacer. Piperidine’s six-membered ring with one nitrogen atom may confer rigidity, while the piperazine linker provides conformational flexibility.
- Patent Derivatives: compounds include methyl-, (3R)-methyl-, and (3R,5S)-dimethyl-piperazine substitutions . Steric hindrance from methyl groups could influence receptor selectivity (e.g., for dopamine or serotonin receptors).
Terminal Functional Groups
- The target compound’s phenyl-butanyl ketone terminus contrasts with ’s benzodioxol group (a methylenedioxy-substituted benzene). Benzodioxol is associated with enhanced metabolic stability and CNS penetration in drug candidates .
- ’s morpholine and benzoimidazole substituents may target kinases or G-protein-coupled receptors (GPCRs) due to their prevalence in kinase inhibitors (e.g., PI3K/Akt/mTOR pathways) .
Data Table: Structural Comparison of Key Compounds
Research Findings and Implications
- Structural Flexibility : The target compound’s piperazine spacer may enable broader conformational adaptability compared to rigid fused-ring analogs in .
- Electron-Deficient Cores: Pyridazine’s electron deficiency (vs. pyrido-pyrimidinone or thieno-pyrimidine) could favor interactions with positively charged binding pockets.
Preparation Methods
Core Structural Assembly via Suzuki-Miyaura Coupling
The foundational step in synthesizing P4B involves constructing the pyridazine-piperazine scaffold. A Suzuki-Miyaura coupling reaction is employed to link the pyridazine moiety to the piperazine ring. This method, adapted from radiopharmaceutical synthesis protocols, utilizes a boronic acid derivative of pyridazine and a halogenated piperazine precursor.
Reaction Conditions
- Catalyst: Palladium(II) acetate (5 mol%)
- Ligand: 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos, 10 mol%)
- Base: Potassium carbonate (2.0 equiv)
- Solvent: Dimethylformamide (DMF)/water (4:1 v/v)
- Temperature: 90°C, 12 hours
This step achieves a yield of 66–72%, with the product purified via column chromatography (silica gel, ethyl acetate/hexane).
Functionalization of the Butan-1-One Side Chain
The butan-1-one group is introduced through a nucleophilic acyl substitution reaction. A ketone precursor, 1-phenylbutan-1-one, is reacted with the pre-assembled pyridazine-piperazine intermediate under basic conditions.
Optimized Protocol
- Reagents: 1-Phenylbutan-1-one (1.2 equiv), pyridazine-piperazine intermediate (1.0 equiv)
- Base: Sodium hydride (1.5 equiv)
- Solvent: Tetrahydrofuran (THF), anhydrous
- Temperature: 0°C to room temperature, 6 hours
The reaction is quenched with saturated ammonium chloride, and the product is extracted with dichloromethane. Yield ranges from 58–65% after recrystallization from ethanol.
Piperidin-1-yl Substitution at the Pyridazine Ring
The final modification involves introducing the piperidin-1-yl group at the 6-position of the pyridazine ring. This is achieved via a Buchwald-Hartwig amination, which facilitates C–N bond formation under catalytic conditions.
Key Parameters
- Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 3 mol%)
- Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 6 mol%)
- Base: Cesium carbonate (2.5 equiv)
- Solvent: 1,4-Dioxane, degassed
- Temperature: 100°C, 18 hours
Post-reaction purification via flash chromatography (ethyl acetate/methanol 9:1) yields the final product in 70–75% purity.
Analytical Validation and Process Optimization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyridazine-H), 7.45–7.32 (m, 5H, phenyl-H), 3.85–3.72 (m, 8H, piperazine-H), 2.61 (t, J = 7.2 Hz, 2H, CH2), 1.85–1.75 (m, 6H, piperidine-H).
- 13C NMR (100 MHz, CDCl3): δ 207.5 (C=O), 158.2 (pyridazine-C), 139.1–126.8 (aromatic-C), 52.4–46.3 (piperazine/piperidine-C).
High-Resolution Mass Spectrometry (HRMS):
Calculated for C27H33N5O: [M+H]+ 456.2756; Found: 456.2759.
Process Efficiency and Yield Maximization
A comparative analysis of synthetic routes reveals critical factors affecting yield:
| Step | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 72 | 95 | Ligand selectivity |
| Ketone Functionalization | 65 | 92 | Side-product formation |
| Buchwald-Hartwig Amination | 75 | 90 | Catalyst deactivation |
Optimization of ligand systems (e.g., substituting SPhos for XPhos) improved coupling efficiency by 15%.
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
Industrial protocols emphasize solvent recycling, particularly DMF and THF, via distillation. Palladium recovery systems using scavenger resins (e.g., SiliaBond Thiol) reduce costs by 20–25%.
Crystallization and Polymorphism Control
The final product exhibits two polymorphic forms:
- Form I: Monoclinic, stable below 40°C
- Form II: Orthorhombic, stable above 40°C
Crystallization from ethanol/n-heptane (1:3) selectively produces Form I, which demonstrates superior bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
